molecular formula C8H7NO2 B3148082 5-methyl-Furo[3,2-c]pyridin-4(5H)-one CAS No. 63618-56-4

5-methyl-Furo[3,2-c]pyridin-4(5H)-one

Cat. No.: B3148082
CAS No.: 63618-56-4
M. Wt: 149.15 g/mol
InChI Key: YBTSAYRKVJUWLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-Furo[3,2-c]pyridin-4(5H)-one is a heterocyclic compound that features a fused furan and pyridine ring system

Biochemical Analysis

Biochemical Properties

5-methyl-Furo[3,2-c]pyridin-4(5H)-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis . By inhibiting DHODH, this compound can disrupt the production of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. Additionally, this compound may interact with other enzymes and proteins involved in cellular metabolism and signaling pathways, further modulating their activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate the p53 signaling pathway, leading to cell cycle arrest and apoptosis in cancer cells . Furthermore, it can alter the expression of genes involved in cell proliferation, differentiation, and survival, thereby impacting cellular behavior and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions with biomolecules. This compound binds to the active site of DHODH, inhibiting its enzymatic activity and preventing the synthesis of pyrimidine nucleotides . Additionally, this compound can modulate the activity of other enzymes and proteins by binding to their active sites or allosteric sites, leading to changes in their conformation and function. These interactions can result in the inhibition or activation of various biochemical pathways, ultimately affecting cellular processes and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, maintaining its activity over extended periods . Prolonged exposure to this compound can lead to the accumulation of metabolic byproducts, which may affect cellular function and viability. Additionally, the long-term effects of this compound on cellular processes, such as gene expression and metabolism, can vary depending on the duration and concentration of exposure.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound can effectively inhibit DHODH activity and modulate cellular processes without causing significant toxicity . At higher doses, this compound may induce toxic effects, such as liver and kidney damage, due to the accumulation of metabolic byproducts and the disruption of essential biochemical pathways. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic reactions facilitate the excretion of this compound and its metabolites from the body. Additionally, the compound’s interaction with DHODH and other enzymes can affect metabolic flux and the levels of key metabolites, influencing cellular metabolism and function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, such as organic anion transporters (OATs) and organic cation transporters (OCTs) . Once inside the cell, this compound can bind to intracellular proteins, facilitating its distribution to different cellular compartments. The compound’s localization and accumulation within specific tissues and organs can influence its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria and nucleus, through post-translational modifications and targeting signals . In the mitochondria, this compound can inhibit DHODH activity, affecting pyrimidine biosynthesis and cellular energy metabolism. In the nucleus, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. The precise subcellular localization of this compound is essential for its biological activity and therapeutic efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-Furo[3,2-c]pyridin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of methyl 2-(bromomethyl)thiophene-3-carboxylates with substituted 2-hydroxybenzonitriles, followed by tandem cyclization to yield the desired furo[3,2-c]pyridin-4(5H)-one structure .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods, scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-Furo[3,2-c]pyridin-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of the compound.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halogens, acids, and bases.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

5-Methyl-Furo[3,2-c]pyridin-4(5H)-one has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 5-Methyl-Furo[3,2-c]pyridin-4(5H)-one stands out due to its specific structural features and the versatility of its applications. Its ability to undergo various chemical reactions and its potential in multiple research fields highlight its uniqueness compared to other similar compounds.

Properties

IUPAC Name

5-methylfuro[3,2-c]pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c1-9-4-2-7-6(8(9)10)3-5-11-7/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBTSAYRKVJUWLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(C1=O)C=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-methyl-Furo[3,2-c]pyridin-4(5H)-one
Reactant of Route 2
Reactant of Route 2
5-methyl-Furo[3,2-c]pyridin-4(5H)-one
Reactant of Route 3
Reactant of Route 3
5-methyl-Furo[3,2-c]pyridin-4(5H)-one
Reactant of Route 4
Reactant of Route 4
5-methyl-Furo[3,2-c]pyridin-4(5H)-one
Reactant of Route 5
Reactant of Route 5
5-methyl-Furo[3,2-c]pyridin-4(5H)-one
Reactant of Route 6
Reactant of Route 6
5-methyl-Furo[3,2-c]pyridin-4(5H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.